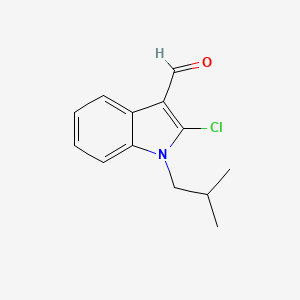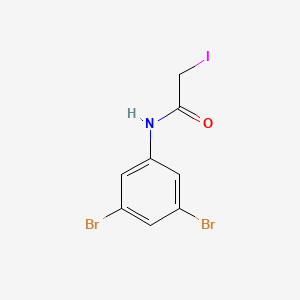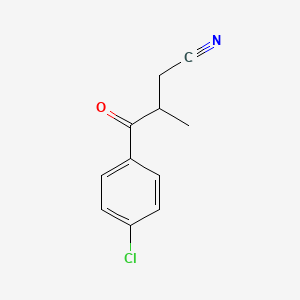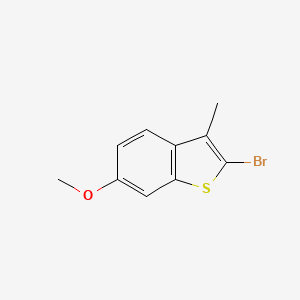![molecular formula C9H7BrClN3O2 B13988985 Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by the presence of bromine and chlorine substituents at the 8 and 5 positions, respectively, and an ethyl ester group at the 2-carboxylate position. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-c]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine substituents enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Imidazo[1,2-a]quinoxalines: These compounds have a fused quinoxaline ring and exhibit different biological activities.
Imidazo[1,2-b]pyridazines: These compounds have a pyridazine ring fused to the imidazole ring and are used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrClN3O2 |
|---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-8(15)6-4-14-7(13-6)5(10)3-12-9(14)11/h3-4H,2H2,1H3 |
InChI Key |
GMCYYKBDLFNEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C(=CN=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)




![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)







![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)
